Dimethylarsinous acid
Description
Structure
2D Structure
Properties
IUPAC Name |
dimethylarsinous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsO/c1-3(2)4/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEGQTCMQUFPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7AsO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203615 | |
| Record name | Dimethylarsinous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dimethylarsinous acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55094-22-9 | |
| Record name | Dimethylarsinous acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55094-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylarsinous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055094229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylarsinous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylarsinous acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Formation Pathways and Biotransformations of Dimethylarsinous Acid
Enzymatic Formation from Inorganic Arsenic
The conversion of inorganic arsenic into methylated forms is a complex, multi-step enzymatic process. mdpi.comnih.gov This biotransformation proceeds through a sequence of methylation and reduction reactions, ultimately leading to the formation of dimethylarsinous acid. wikipedia.org
Arsenic (+3 oxidation state) methyltransferase (AS3MT) is the principal enzyme responsible for catalyzing the methylation of inorganic arsenic in humans and other mammals. researchgate.netnih.govresearchgate.net This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to sequentially methylate trivalent arsenicals. mdpi.comsysrevpharm.org The process begins with the reduction of inorganic arsenate (As(V)) to arsenite (As(III)), which is the initial substrate for AS3MT. mdpi.commdpi.com AS3MT then facilitates the first methylation step, converting arsenite to monomethylarsonous acid (MMA(III)). sysrevpharm.orgunc.edu This intermediate remains bound to the enzyme and undergoes a second round of methylation, catalyzed by the same enzyme, to form this compound (DMA(III)). acs.orgnih.gov The catalytic activity of AS3MT is crucial, as it directly produces the highly reactive trivalent methylated arsenicals, MMA(III) and DMA(III). researchgate.netnih.gov
Thiol-containing molecules, particularly glutathione (B108866) (GSH), play an indispensable role in the enzymatic methylation of arsenic. oup.comnih.gov Arsenic has a high affinity for sulfur, and trivalent arsenic species readily form complexes with the sulfhydryl group of GSH. nih.govmdpi.com It is proposed that the arsenite-GSH complex, specifically arsenic tris-glutathione (As(GS)₃), is the preferred substrate for AS3MT rather than free arsenite. acs.orgnih.gov
The involvement of GSH is multifaceted:
Substrate Formation: It conjugates with arsenicals to form complexes like As(GS)₃ and MMA(III)(GS)₂, which are then methylated. sysrevpharm.org
Reductant Activity: Thiols are essential for the reduction steps within the methylation pathway, such as the initial conversion of As(V) to As(III) and the reduction of transient pentavalent intermediates on the enzyme. oup.comacs.org
Enzyme Modulation: The presence of GSH can modulate the activity of AS3MT, with studies showing that it can decrease the Michaelis constant (Km) and increase the maximum reaction velocity (Vmax) of the enzyme, thereby enhancing methylation rates. unc.edunih.gov
While GSH is a key player, other thiols like thioredoxin (Trx) are also involved, particularly in regenerating the enzyme by reducing disulfide bonds formed during the catalytic cycle. acs.orgnih.gov
The formation of this compound from inorganic arsenic is not a single reaction but a sequential pathway involving several key intermediates. While historically described as a simple series of oxidative methylations and subsequent reductions, recent evidence supports a more integrated model where oxidation and reduction cycles occur with the arsenic intermediates bound to the AS3MT enzyme. nih.govacs.org
A proposed catalytic cycle involves the following steps:
Initial Binding: AS3MT binds the substrate, likely in the form of an arsenic-glutathione complex (As(GS)₃). acs.org
First Methylation: The methyl group from SAM is transferred to the bound As(III), forming a transient, enzyme-bound pentavalent intermediate, MAs(V). acs.orgnih.gov
First Reduction: This MAs(V) intermediate is immediately reduced back to a trivalent state, monomethylarsonous acid (MAs(III)), by cysteine residues within the AS3MT enzyme. This reduction results in the formation of a disulfide bond between the cysteine residues. acs.orgfrontiersin.org
Second Methylation: The enzyme-bound MAs(III) attacks the methyl group of a second SAM molecule, forming a transient pentavalent DMAs(V) intermediate. acs.orgnih.gov
Second Reduction and Release: The DMAs(V) intermediate is similarly reduced by cysteine residues to this compound (DMAs(III)). acs.orgnih.gov The enzyme is regenerated by a reductant like thioredoxin, and the final soluble product, DMAs(III), is released. acs.orgnih.gov
This pathway highlights that the major products released from the enzyme are the more toxic trivalent arsenicals, MAs(III) and DMAs(III). acs.orgfrontiersin.org
| Step | Substrate | Enzyme/Cofactor | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | Arsenate (As(V)) | Arsenate Reductase, Thiols (e.g., GSH) | Arsenite (As(III)) | Initial reduction of inorganic arsenic to its trivalent state. mdpi.com |
| 2 | As(III) + GSH | - | As(GS)₃ | Formation of an arsenic-glutathione complex, the preferred substrate for methylation. acs.org |
| 3 | As(GS)₃ + SAM | AS3MT | Enzyme-bound MAs(V) | First oxidative methylation, forming a transient pentavalent intermediate. acs.orgnih.gov |
| 4 | Enzyme-bound MAs(V) | AS3MT (Cysteine residues) | Enzyme-bound MAs(III) | Reduction to a trivalent intermediate on the enzyme surface. acs.orgnih.gov |
| 5 | Enzyme-bound MAs(III) + SAM | AS3MT | Enzyme-bound DMAs(V) | Second oxidative methylation, forming a transient pentavalent intermediate. acs.orgnih.gov |
| 6 | Enzyme-bound DMAs(V) | AS3MT (Cysteine residues) | This compound (DMAs(III)) | Final reduction and release of the trivalent product. acs.orgnih.gov |
Reduction from Dimethylarsinic Acid (DMA(V))
This compound can also be formed through the reduction of its pentavalent precursor, dimethylarsinic acid (DMA(V)). researchgate.net DMA(V) is a major metabolite of inorganic arsenic found in urine and is significantly less cytotoxic than its reduced trivalent form, DMA(III). nih.govacs.org The conversion of DMA(V) to DMA(III) is therefore considered a key activation step that can increase arsenic's toxicity. nih.gov
The reduction of DMA(V) to DMA(III) is an enzymatic process that occurs in the body, with significant activity observed in rat liver cytosol. nih.govacs.org Studies have shown that this reduction is dependent on the presence of cytosolic proteins and glutathione (GSH). nih.govacs.org While early research explored the potential roles of enzymes like glutathione S-transferase omega 1 (GSTO1) and AS3MT in this reduction, their direct role in cellular extracts remains uncertain. nih.govacs.org
Research indicates that the enzyme responsible for the bulk of this activity is likely larger than 100 kDa and is distinct from GSTO1. nih.govacs.org The process is strongly inhibited by thiol reagents, which underscores its dependence on sulfhydryl groups for activity. nih.govacs.org Although the specific enzyme has not been definitively identified, the evidence confirms that the reduction of DMA(V) is a GSH-dependent enzymatic reaction. nih.govacs.org
Cellular cofactors, particularly Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH), are crucial for maintaining the reducing environment necessary for the conversion of DMA(V) to DMA(III). nih.govnih.gov NADPH does not appear to act as a direct electron donor for the reduction itself. nih.govacs.org Studies using recombinant thioredoxin reductase (TRR) with NADPH failed to directly facilitate DMA(V) reduction. nih.govacs.org
However, the role of NADPH is critical and indirect. It serves as the primary reducing equivalent for enzymes like glutathione reductase and thioredoxin reductase. oup.comnih.gov These enzymes, in turn, regenerate the reduced forms of glutathione (GSH) from glutathione disulfide (GSSG) and thioredoxin, respectively. oup.comnih.gov This regeneration is vital because the reduction of DMA(V) is heavily dependent on a continuous supply of reduced thiols like GSH. nih.govacs.org Experiments have shown that while the reducing activity of liver cytosol is lost after removing small molecules by ultrafiltration, it can be largely restored by adding NADPH, confirming its essential role in maintaining the necessary pool of cellular reductants. nih.govacs.org
| Component/Condition | Observation | Inferred Role |
|---|---|---|
| Cytosolic Protein | Required for reduction. | Contains the catalytic enzyme(s). nih.govacs.org |
| Glutathione (GSH) | Required for reduction. | Likely acts as a reductant or co-substrate for the enzyme. nih.govacs.org |
| Thiol Reagents | Inhibit the reduction. | Confirms the involvement of sulfhydryl groups in the enzymatic process. nih.govacs.org |
| NADPH | Restores activity to filtered cytosol. | Indirectly supports the reaction by regenerating essential reductants like GSH. nih.govacs.orgnih.gov |
| Thioredoxin Reductase (TRR) Inhibitors | Inhibit cytosolic reduction. | Suggests the thioredoxin system is involved in maintaining the reducing environment. nih.govacs.org |
Microbial Biotransformations
Microbial activity is a central driver in the environmental cycling and transformation of arsenic compounds. this compound (DMA(III)) is a key intermediate metabolite in the biogeochemical cycle of arsenic, often formed through the microbial-mediated transformation of other arsenic species. nih.gov The conversion processes are part of a complex network of reactions that include reduction, methylation, and demethylation, significantly influencing the mobility and toxicity of arsenic in the environment. clu-in.orgresearchgate.net While inorganic arsenic can be methylated by microorganisms to form monomethylated and dimethylated species, the reverse process of demethylation also occurs. clu-in.orgresearchgate.net The formation of trivalent methylated arsenicals like DMA(III) is of particular interest, as these compounds can be more toxic than their pentavalent counterparts. nih.gov
Under anaerobic conditions, indigenous microorganisms can reduce the pentavalent form, dimethylarsinic acid (DMA(V)), to produce this compound (DMA(III)). This reduction is a critical step in the biotransformation pathway of organoarsenicals in oxygen-depleted environments. clu-in.org The full spectrum of potential arsenic biotransformation pathways, including both methylation of inorganic arsenic and demethylation of organic forms like DMA(V), can be observed under anaerobic conditions. clu-in.org
Detailed laboratory studies have elucidated specific anaerobic biotransformation pathways. In one significant in vitro study, the anaerobic microflora from a mouse cecum were used to investigate the metabolism of DMA(V). researchgate.netrsc.org The findings demonstrated that under these anaerobic conditions, DMA(V) was not only reduced but also subsequently thiolated and methylated.
The key transformations observed in the study are summarized below:
Table 1: Anaerobic Biotransformation of Dimethylarsinic Acid (DMA(V)) by Mouse Cecal Microflora
| Initial Compound | Incubation Conditions | Detected Metabolites | Implied Intermediate |
|---|---|---|---|
| Dimethylarsinic acid (DMA(V)) | Anaerobic, 37°C, up to 24 hours | Dimethylthioarsinic acid (DMTAV), Dimethyldithioarsinic acid (DMDTA), Trimethylarsine (B50810) sulfide (B99878) (TMAS) | This compound (DMA(III)) |
Data sourced from in vitro studies on mouse cecal contents. rsc.org
The presence of trimethylarsine sulfide (TMAS) as a metabolic product after a six-hour incubation strongly implies a reaction pathway that proceeds from DMA(V) through its reduction to the transient intermediate DMA(III). rsc.org This DMA(III) is then believed to be methylated to form trimethylarsine oxide (TMAO), which is rapidly thiolated to TMAS. rsc.org Notably, DMA(III) itself was not detected in the reaction mixtures, which suggests that it is an unstable intermediate that is quickly converted to other forms in this biological system.
Indigenous microorganisms present in various environmental matrices, such as soils and sediments, play a crucial role in the transformation of arsenic compounds. nih.gov These naturally occurring microbial communities can facilitate the demethylation of DMA(V) to produce inorganic arsenic as the predominant end product over time. clu-in.org However, they can also mediate the reduction of DMA(V) to DMA(III) under anaerobic conditions found in contaminated soils and sediments. clu-in.org
Research has shown that the degradation and transformation of organoarsenicals are highly dependent on the specific environmental conditions and the composition of the microbial consortium present. clu-in.orgethz.ch
A summary of findings from studies on DMA demethylation in organic soils is presented in the table below.
Table 2: Demethylation of Dimethylarsinic Acid (DMA) in Organic Soils
| Soil/Extract Type | Incubation Condition | Observed Half-life of DMA | Key Finding |
|---|---|---|---|
| Fen Soil Extract | Anoxic | Stable for 100 days | Slower demethylation in aqueous extracts compared to soil. |
| Forest Floor Soil | Oxic & Anoxic | 1.3 - 12.6 days | Rapid demethylation in soils, suggesting irreversible adsorption and microbial action. |
| Fen Soil | Oxic & Anoxic | 1.3 - 12.6 days | Rapid demethylation, with metabolites including monomethylarsonic acid and inorganic arsenic species. |
Data sourced from laboratory incubation studies. researchgate.net
These studies indicate that the demethylation of arsenobetaine (B179536) occurs rapidly, likely forming DMA as an intermediate, which is then more slowly demethylated to monomethylarsonic acid and subsequently to inorganic arsenic species. researchgate.net The activity of these indigenous microbes is essential for understanding the fate and transport of arsenic in the environment and is a key consideration for developing remediation strategies for contaminated sites. nih.gov The transformation of DMA(V) in contaminated soils under both aerobic and anaerobic conditions has been shown to yield metabolites including monomethylarsonic acid (MMAA(V)), arsenate (As(V)), and various arsines, highlighting the diverse metabolic capabilities of native soil microorganisms. clu-in.orgethz.ch
Table of Mentioned Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| Arsenate | As(V) |
| Arsenobetaine | AsB |
| Dimethylarsinic acid | DMA(V) / DMAA(V) |
| This compound | DMA(III) / DMAA(III) |
| Dimethyldithioarsinic acid | DMDTA |
| Dimethylthioarsinic acid | DMTAV / DMMTAV |
| Monomethylarsonic acid | MMAA(V) / MMA(V) |
| Trimethylarsine oxide | TMAO |
Environmental Fate and Biogeochemical Dynamics of Dimethylarsinous Acid
Occurrence and Distribution in Natural Systems
Dimethylarsinous acid (DMA(III)), a trivalent methylated arsenic species, is recognized as a key, albeit often transient, intermediate in the biogeochemical cycling of arsenic. Its detection in natural systems is frequently challenging due to its high reactivity and instability.
Aquatic Environments (e.g., Natural Waters, Sediments)
In natural waters, DMA(III) can be present in minor amounts alongside the more dominant inorganic forms of arsenic, arsenite (As(III)) and arsenate (As(V)), and its pentavalent counterpart, dimethylarsinic acid (DMA(V)). nih.gov The detection of trivalent methylated arsenicals like DMA(III) has been reported in lake water, although its presence is likely underestimated because specific analytical methods are required to distinguish it from its more stable oxidized form. nih.gov The compound is known to be highly unstable in aqueous solutions, readily oxidizing to DMA(V). For instance, in de-ionized water at room temperature (25°C), DMA(III) is stable for only a few days before being completely converted to DMA(V). researchgate.netresearchgate.net This inherent instability makes its accumulation in the water column unlikely, and its presence typically indicates active biological or chemical transformation processes.
In aquatic sediments, which often provide reducing conditions, the principles of arsenic speciation suggest that trivalent forms like DMA(III) could be more persistent than in the overlying oxygenated water column. While direct measurements in sediments are less common, the detection of various arsenic species including DMA(V) in sediment and pore water implies a dynamic cycle where DMA(III) would act as a crucial intermediate. nih.gov
Terrestrial Environments (e.g., Soils, Plants)
Within plants, DMA(III) is also recognized as a potential intermediate in arsenic metabolism. Studies on radishes grown in soil treated with DMA(V) have shown that while DMA(V) is the dominant compound found in the plant tissues, other species like arsenite are also present, indicating that transformation processes occur within the plant. agriculturejournals.cz The metabolic pathway from DMA(V) to other compounds, such as trimethylarsine (B50810) oxide (TMAO), mechanistically suggests the formation of DMA(III) as an intermediate metabolite inside the plant or in the surrounding rhizosphere. researchgate.netnih.gov
Abiotic Transformation Pathways
This compound is chemically reactive and undergoes several abiotic transformations in the environment, primarily oxidation and thiolation, which dictate its persistence and fate.
Oxidation to Dimethylarsinic Acid (DMA(V))
The most significant abiotic transformation for DMA(III) is its oxidation to the pentavalent form, dimethylarsinic acid (DMA(V)). researchgate.net This reaction readily occurs in the presence of oxygen in aqueous solutions. researchgate.netresearchgate.net
DMA(III) → DMA(V)
This conversion is a critical control on the environmental concentration and toxicological profile of dimethylated arsenic species, as DMA(III) and DMA(V) have different chemical behaviors and toxicities.
The rate of oxidation of DMA(III) to DMA(V) is highly dependent on kinetic factors, most notably pH and temperature. researchgate.net
pH: The stability of DMA(III) is profoundly influenced by the pH of the aqueous solution. researchgate.net In acidic conditions, the oxidation is extremely rapid. A study using 1H NMR spectroscopy demonstrated that at a pH of 3.2, the half-life of DMA(III) is a mere 0.71 hours. researchgate.net As the pH increases towards neutral, the rate of oxidation slows dramatically. At a pH of 6.0, the half-life extends to 1,050 hours (approximately 44 days). researchgate.net Even at a slightly acidic pH of 4.5, which is within the range of human urine, the half-life is only about 13 hours, highlighting the compound's instability in many natural and biological fluids. researchgate.net
Temperature: Lower temperatures significantly improve the stability of DMA(III) by slowing the oxidation rate. researchgate.netresearchgate.net Studies have shown that storing solutions of DMA(III) at 4°C or -20°C enhances its stability compared to storage at room temperature (25°C). researchgate.net At 25°C, DMA(III) in de-ionized water was completely oxidized to DMA(V) within 10 days, whereas refrigeration retarded this conversion. researchgate.net This temperature dependence is a critical consideration for the accurate analysis of environmental and biological samples. researchgate.netrsc.org
Table 1: Effect of pH on the Half-Life of this compound (DMA(III)) in Aqueous Solution at 24.3°C
| pH | Half-Life (hours) | Source |
|---|---|---|
| 3.2 | 0.71 | researchgate.net |
| 4.5 | ~13 | researchgate.net |
| 6.0 | 1050 | researchgate.net |
Thiolation Reactions and Thioarsenical Formation
In sulfidic environments, another important abiotic pathway for arsenic transformation is thiolation. While the direct thiolation of DMA(V) can occur, it is understood that the reduction to DMA(III) is a key step in the formation of certain thioarsenicals. researchgate.net DMA(III) can react with hydrogen sulfide (B99878) (H₂S) or other thiol-containing compounds to form thioated arsenic species. researchgate.net
The process can lead to the formation of compounds such as dimethylmonothioarsinic acid (DMMTA(V)) and dimethyldithioarsinic acid (DMDTA(V)). rsc.orgnih.gov The reaction kinetics are complex and pH-dependent. rsc.orgnih.gov For instance, the conversion of DMA(V) to its thiolated analogues is favored at acidic to neutral pH (pH ≤ 7) and is minimal at pH levels above 8. rsc.org This suggests that under conditions where DMA(III) can be formed and sulfide is present, thiolation reactions can be a significant transformation pathway, leading to the formation of these highly toxic thioarsenicals. nih.govelsevierpure.com It is postulated that DMA(V) is first reduced to DMA(III), which is then thiolated to a trivalent thioarsenical intermediate (dimethylthioarsinous acid) before being oxidatively thiolated to the final pentavalent thioarsenical products. researchgate.net
Transport and Mobility Mechanisms
The movement of this compound through the environment is governed by a combination of physical and chemical processes. Like other dissolved contaminants, its transport in groundwater is primarily driven by advection, the process by which solutes are carried along with the bulk flow of water, and dispersion, which involves the spreading of the contaminant from areas of higher concentration to lower concentration. The rate of groundwater flow and the physical properties of the aquifer material, such as porosity and permeability, are key factors influencing the extent of transport.
Research has shown that methylated arsenic species, including this compound, can be mobile in the environment. Their transport is intricately linked to their chemical form and interaction with soil and sediment components. The relatively low affinity of this compound for common soil minerals suggests it has the potential for significant mobility in subsurface environments.
Adsorption and Desorption Processes
The mobility of arsenic species in soils and sediments is largely controlled by adsorption and desorption reactions with mineral surfaces, particularly iron oxides. However, studies have revealed significant differences in the adsorption behavior between inorganic and methylated forms of arsenic.
A key study on the adsorption of various arsenic species on iron oxides, such as goethite and 2-line ferrihydrite, found that this compound (DMAsIII) was not significantly adsorbed by these minerals across a broad pH range of 3 to 11. acs.orgacs.orgresearchgate.nettamu.edu This lack of retention is in stark contrast to its inorganic counterpart, arsenite (iAsIII), which exhibits strong adsorption to iron oxides. acs.orgacs.orgresearchgate.nettamu.edu The presence of methyl groups in this compound appears to hinder its ability to bind to the surface of these minerals.
In contrast, the oxidized form, dimethylarsinic acid (DMAsV), does show some adsorption to iron oxides, although generally less than inorganic arsenate (iAsV). acs.orgacs.orgresearchgate.nettamu.edu The adsorption of DMAsV is pH-dependent, with noticeable adsorption occurring at pH values below 8 on ferrihydrite and below 7 on goethite. acs.orgacs.orgresearchgate.nettamu.edu This suggests that under conditions where this compound is oxidized to dimethylarsinic acid, its mobility may be reduced due to increased adsorption.
The desorption of arsenic species is also a critical factor in their mobility. Studies have shown that all arsenic compounds are more effectively desorbed by phosphate (B84403) than by sulfate. acs.orgacs.org The increased methyl substitution on the arsenic atom not only leads to decreased adsorption at low concentrations but also results in an increased ease of release from the iron oxide surface. acs.orgacs.orgresearchgate.nettamu.edu
The following table summarizes the comparative adsorption of different arsenic species on iron oxides, highlighting the low retention of this compound.
| Arsenic Species | Adsorption on Goethite and Ferrihydrite (pH 3-11) |
| This compound (DMAsIII) | Not appreciably retained acs.orgacs.orgresearchgate.nettamu.edu |
| Methylarsonous acid (MMAsIII) | Not appreciably retained acs.orgacs.orgresearchgate.nettamu.edu |
| Arsenite (iAsIII) | Strongly adsorbed acs.orgacs.orgresearchgate.nettamu.edu |
| Dimethylarsinic acid (DMAsV) | Adsorbed at pH < 7-8 acs.orgacs.orgresearchgate.nettamu.edu |
| Methylarsonic acid (MMAsV) | High adsorption affinity (pH 3-10) acs.orgacs.orgresearchgate.nettamu.edu |
| Arsenate (iAsV) | High adsorption affinity (pH 3-10) acs.orgacs.orgresearchgate.nettamu.edu |
This table is based on findings from Lafferty and Loeppert (2005).
Influence of Environmental Redox Potential and pH on Mobility
The redox potential (Eh) and pH of the soil and water environment are master variables that significantly influence the speciation, and consequently the mobility, of arsenic. For this compound, these factors primarily exert their influence through oxidation-reduction reactions.
Under reducing (anoxic) conditions, which are common in flooded soils and some groundwater aquifers, trivalent arsenic species like this compound are more stable. Given its weak interaction with soil minerals, this compound is expected to be highly mobile under these conditions. The mobility of arsenic in general is often enhanced in reducing environments due to the reductive dissolution of iron (oxy)hydroxides, which are major sorbents for arsenic. As these iron minerals dissolve, any adsorbed arsenic is released into the water.
Conversely, under oxidizing (oxic) conditions, this compound can be oxidized to dimethylarsinic acid (DMAsV). The rate of this oxidation is highly dependent on pH. Research has shown that the half-life of this compound is significantly shorter at lower pH values. This transformation from the trivalent to the pentavalent form has important implications for its mobility. As previously discussed, DMAsV has a greater tendency to adsorb to iron oxides than DMAsIII, especially at acidic to neutral pH. acs.orgacs.orgresearchgate.nettamu.edu Therefore, a shift to more oxidizing conditions can lead to a decrease in the mobility of dimethylated arsenic due to the formation of the more strongly adsorbing DMAsV.
The interplay between redox potential and pH creates a dynamic system that controls the fate of this compound. For instance, a change in environmental conditions, such as the draining of a flooded field, can shift the redox potential from reducing to oxidizing, promoting the conversion of mobile this compound to the less mobile dimethylarsinic acid.
The following table outlines the expected behavior of this compound under different redox and pH conditions.
| Environmental Condition | Predominant Form | Adsorption Potential | Expected Mobility |
| Reducing (Anoxic) | This compound (DMAsIII) | Low acs.orgacs.orgresearchgate.nettamu.edu | High |
| Oxidizing (Oxic), Low pH | Dimethylarsinic acid (DMAsV) | Moderate acs.orgacs.orgresearchgate.nettamu.edu | Moderate to Low |
| Oxidizing (Oxic), High pH | Dimethylarsinic acid (DMAsV) | Low acs.orgacs.orgresearchgate.nettamu.edu | High |
Analytical Methodologies for Dimethylarsinous Acid Speciation
Challenges in Detection and Quantification
The detection and quantification of dimethylarsinous acid present significant analytical hurdles primarily due to its chemical nature and the trace levels at which it typically occurs in biological and environmental samples. acs.org
A primary challenge in the analysis of DMAIII is its pronounced instability. It is highly susceptible to oxidation, rapidly converting to the less toxic pentavalent form, dimethylarsinic acid (DMAV). researchgate.netrsc.org This transformation can occur during sample collection, storage, and analysis, leading to an underestimation of the actual DMAIII concentration. rsc.org
The rate of this oxidation is significantly influenced by the pH of the solution. researchgate.net Studies have shown that DMAIII is particularly unstable in urine, where it can be completely oxidized to DMAV within a day, even at refrigerated (4°C) or frozen (-20°C) temperatures. rsc.org In deionized water, DMAIII is also unstable, oxidizing to DMAV within 2-3 days. rsc.org This inherent reactivity necessitates immediate analysis or the implementation of rigorous preservation protocols to maintain the integrity of the arsenic species. rsc.org The presence of other substances, such as glutathione (B108866), can also lead to the formation of complexes like dimethylarsino-glutathione (DMAIII(GS)), further complicating accurate quantification of the native DMAIII concentration. nih.gov
Given the instability of DMAIII, strict sample preservation and handling protocols are essential for reliable speciation analysis. rsc.orgnerc.ac.uk The most critical factor is temperature. Storing samples at low temperatures (4°C and -20°C) has been shown to improve the stability of trivalent arsenic species compared to room temperature. rsc.orgresearchgate.net However, even under these conditions, significant oxidation can occur, especially in complex matrices like urine. rsc.orgresearchgate.net For instance, while several arsenic species are stable for up to two months in urine stored at 4°C or -20°C, DMAIII oxidizes completely within a day under the same conditions. rsc.orgresearchgate.net
Therefore, the ideal approach is to analyze samples as quickly as possible after collection, with some studies analyzing fresh urine samples within six hours. nih.gov If immediate analysis is not feasible, freezing at -80°C is recommended for longer-term storage. mdpi.com The use of chemical preservatives has been investigated, but with limited success. Strong acidification, for example, is not suitable for speciation analysis as it can alter the concentration of inorganic arsenic species. researchgate.net
Chromatographic Separation Techniques
Chromatography is the cornerstone of arsenic speciation analysis, enabling the separation of DMAIII from other structurally similar arsenic compounds present in a sample. The choice of chromatographic technique is critical for achieving the necessary resolution and preventing co-elution, which can lead to misidentification and inaccurate quantification. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating arsenic species. nerc.ac.uknih.govresearchgate.net When coupled with sensitive detection methods, HPLC allows for the resolution of a wide range of arsenic compounds, including the unstable trivalent metabolites. nih.govacs.org
Various HPLC column types and mobile phases have been optimized for arsenic speciation. Reversed-phase columns, such as the C18 column, are frequently employed. researchgate.net For example, using a C18 column with 5 mM formic acid as the mobile phase, DMAIII can be separated with a retention time of approximately 8.0 minutes. Another method utilizes a reversed-phase C18 column with a mobile phase of 20 mM NH4H2PO4 buffer (pH 3.0) to separate methylated thioarsenates. researchgate.net
The following table summarizes selected HPLC methods for DMAIII separation.
HPLC Separation Methods for Arsenic Speciation| Column Type | Mobile Phase | Target Analytes Including DMAIII | Reference |
|---|---|---|---|
| C18 | 5 mM Formic Acid | DMAIII | |
| Anion-Exchange | Isocratic elution with citric acid buffer | As(III), As(V), MMA(V), DMA(V), MMA(III), DMA(III), Arsenobetaine (B179536), Arsenocholine | nih.govacs.org |
| Cation-Exchange | 70 mM Nitric Acid | MMA(III), DMA(III), Arsenobetaine | nih.gov |
| Reversed-Phase C18 | 20 mM NH4H2PO4 (pH 3.0) | Methylated thioarsenates | researchgate.net |
Ion-exchange chromatography is a powerful technique for separating arsenic species based on their charge at a given pH. acs.orgnih.gov Both anion-exchange and cation-exchange chromatography are used, often in a complementary fashion, to achieve comprehensive speciation. nih.gov
Anion-exchange chromatography is effective for separating negatively charged or neutral arsenic species at a specific pH. nih.govnih.govacs.org A common approach uses a Hamilton PRP-X100 anion-exchange column. researchgate.net One method achieved the separation of eight arsenic species, including DMAIII, within 10 minutes using isocratic elution on an anion-exchange column. nih.govacs.org To minimize matrix effects from samples like urine, a 1-10 dilution is often recommended before injection. nih.gov
Cation-exchange chromatography is used to separate positively charged species. It has been successfully employed to separate DMAIII, monomethylarsonous acid (MMAIII), and arsenobetaine using 70 mM nitric acid as the mobile phase. nih.gov This approach is particularly useful for resolving species that may co-elute under anion-exchange conditions. researchgate.netnih.gov
Spectrometric Detection Methods
Following chromatographic separation, highly sensitive spectrometric detectors are required to quantify the trace levels of DMAIII and other arsenic species. nerc.ac.ukresearchgate.net The coupling of HPLC with these detectors provides the specificity and low detection limits necessary for accurate analysis. nih.gov
The most prevalent detection technique is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . nerc.ac.uknih.govacs.org HPLC-ICP-MS is a robust and sensitive method for determining a wide array of inorganic and organic arsenic species. nih.govnih.gov The ICP-MS instrument can be set to monitor the specific mass-to-charge ratio (m/z) of arsenic (m/z 75), providing element-specific detection. researchgate.net This technique allows for detection limits in the sub-microgram per liter (µg/L) or part-per-billion range. nih.govnih.govacs.org For example, one optimized HPLC-ICP-MS method reported detection limits of 0.14-0.33 µg/L for various arsenic compounds. nih.govacs.org However, the technique can be subject to spectral interferences, such as the formation of argon chloride (ArCl+) ions, which can interfere with arsenic detection. researchgate.net
Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) is another sensitive detection method. rsc.orgacs.orgnih.gov It is considered more reliable than HPLC-ICP-MS for identifying trivalent arsenicals in some contexts. This technique involves the chemical conversion of arsenic species into volatile arsines, which are then detected by atomic fluorescence. It has been used in combination with HPLC to achieve low detection limits for arsenic speciation. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular information and is used to confirm the identity of separated arsenic species. nih.govacs.org By analyzing the fragmentation patterns of the molecules, ESI-MS can confirm the structure of compounds like DMAIII. For instance, DMAIII can show characteristic peaks at m/z 155 and m/z 137. Because trivalent arsenicals like DMAIII have poor ionizability, derivatization with a thiol-containing compound like dimercaptosuccinic acid (DMSA) can be used to enhance their detection by ESI-MS. ualberta.ca
Detection Limits for Arsenic Species using HPLC-ICP-MS
| Arsenic Species | Detection Limit (µg/L) | Reference |
|---|---|---|
| Arsenobetaine (AsB) | 0.06 | nih.gov |
| Arsenite (AsIII) | 0.11 | nih.gov |
| Dimethylarsinic Acid (DMAV) | 0.08 | nih.gov |
| Monomethylarsonic Acid (MMAV) | 0.12 | nih.gov |
| Arsenate (AsV) | 0.15 | nih.gov |
| Various Arsenic Compounds | 0.14 - 0.33 | nih.govacs.org |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique renowned for its high sensitivity and low detection limits, making it a cornerstone for arsenic speciation. researchgate.netolemiss.edu When hyphenated with HPLC (HPLC-ICP-MS), it allows for the separation and quantification of various arsenic species, including DMA(III), from complex matrices like human urine, plasma, and cell cultures. nih.govrsc.orgacs.orgnih.gov
The HPLC component separates the different arsenic compounds based on their chemical properties, typically using anion-exchange or reversed-phase columns. nih.govrsc.org Following separation, the eluent is introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes the arsenic atoms present in each eluting species. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for element-specific detection of arsenic with exceptional sensitivity. nih.gov
Research has demonstrated the capability of HPLC-ICP-MS to separate and detect DMA(III) alongside other key arsenic metabolites such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA(V)), and dimethylarsinic acid (DMA(V)). nih.govacs.org Detection limits for arsenic species using this technique are typically in the sub-microgram-per-liter (µg/L) or nanogram-per-milliliter (ng/mL) range. nih.govnih.govresearchgate.net For instance, one method reported a detection limit for DMA(III) between 0.14-0.33 µg/L. nih.govacs.org Another study achieved detection limits of 0.11 µg L−1 for As(III) and 0.08 µg L−1 for DMA(V), showcasing the high sensitivity of the technique. nih.gov
However, the analysis of DMA(III) by HPLC-ICP-MS is not without challenges. A significant issue is the potential for underestimation due to the interaction of trivalent methylated arsenicals with components in the analytical system or biological matrix. rsc.orgnih.gov Studies have shown that DMA(III) can bind to proteins or other molecules in a sample, forming complexes that may not elute from the HPLC column, leading to low recovery rates (≤25% in some cases). rsc.orgnih.gov The inherent instability of DMA(III), which is prone to oxidation to the less toxic DMA(V), also complicates analysis, necessitating careful sample handling and storage, often under anaerobic and cold conditions. nih.govrsc.org
Table 1: Performance Characteristics of Selected HPLC-ICP-MS Methods for Arsenic Speciation
| Arsenic Species | Chromatographic Column | Mobile Phase | Detection Limit (µg/L) | Reference |
|---|---|---|---|---|
| DMA(III), MMA(III), As(III), As(V), DMA(V), MMA(V), AsB, AsC | Anion-exchange | Isocratic elution | 0.14–0.33 | nih.govacs.org |
| As(III), As(V), MMA(V), DMA(V) | Hamilton PRP-X100 | 10 mmol L⁻¹ (NH4)2HPO4 (pH 6.0) | 1.87-3.00 ng/g (in rice) | researchgate.net |
| As(III), As(V), MMA(V), DMA(V), AsB | - | 5 mM TBAH, 3 mM malonic acid, 5% methanol (B129727) (pH 6.2) | 0.06–0.15 | nih.gov |
| As(III), As(V), MMA, DMA | - | - | Minimum calibration 0.2 µg/L | shimadzu.com |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental for the molecular identification and structural characterization of arsenic metabolites. researchgate.netacs.org Unlike ICP-MS, which provides elemental information, ESI-MS provides data on the molecular weight and fragmentation patterns of compounds, making it invaluable for confirming the identity of species separated by HPLC. nih.gov
In the context of this compound, ESI-MS has been crucial for characterizing it and distinguishing it from other related arsenicals. nih.govnih.gov For example, research investigating the reaction of dimethylarsinic acid (DMA(V)) with hydrogen sulfide (B99878) observed DMA(III) as a minor product, which was identified using LC-ESI-MS. nih.gov In another significant study, ESI-MS was used to differentiate between true DMA(III) and a sulfur-containing analogue, dimethylarsinothioic acid, which had previously been mistaken for DMA(III). nih.gov
A challenge in the analysis of trivalent arsenicals like DMA(III) by ESI-MS is their poor ionizability. ualberta.caresearchgate.net To overcome this, derivatization strategies are often employed. ualberta.ca However, ESI-MS has been successfully used to identify characteristic ions of DMA(III)-related reaction products. For instance, in the reaction between DMA(V) and H₂S, a slower-forming product yielded characteristic ions at m/z 275, 171, and 137 in positive ion mode. nih.gov The identification of DMA(III) itself has been associated with specific mass spectrometric data, such as peaks at m/z 155 ([Me₂As(SH)OH]⁺) and m/z 137 ([Me₂AsS]⁺).
Table 2: Characteristic ESI-MS Ions for Dimethylated Arsenic Species
| Compound/Fragment | Observed m/z | Ionization Mode | Context | Reference |
|---|---|---|---|---|
| Dimethylthioarsinous acid (DMTA(III)) | 138 | Positive | Metabolite in rat liver | acs.org |
| Dimethyldithioarsinic acid (DMTA(V)) | 170 | Negative | Metabolite in rat liver | acs.org |
| DMA(V) parent ion [M-H]⁻ | 137 | Negative | Commercial standard | researchgate.net |
| Slower-forming product from DMA(V) + H₂S reaction | 275, 171, 137 | Positive | Reaction monitoring | nih.gov |
Hydride Generation-Atomic Absorption/Fluorescence Spectrometry (HG-AAS/AFS)
Hydride Generation coupled with either Atomic Absorption Spectrometry (HG-AAS) or Atomic Fluorescence Spectrometry (HG-AFS) is a highly sensitive and selective method for the speciation of arsenic. nih.govrsc.orgscielo.br This technique is based on the chemical conversion of certain arsenic species into their volatile hydride derivatives (arsines) using a reducing agent, typically sodium borohydride. scielo.br The generated arsines are then purged from the sample solution, trapped (often at cryogenic temperatures), and subsequently released by heating into the detector (AAS or AFS) for quantification. nih.gov
A key advantage of this methodology is its ability to differentiate between the oxidation states of arsenic. rsc.org By carefully controlling the pH of the reaction, selective generation of hydrides can be achieved. rsc.org For instance, at a pH of around 6, trivalent arsenicals like As(III), MMA(III), and DMA(III) are selectively converted to their corresponding arsines, while pentavalent species are not. rsc.org To measure total inorganic and methylated arsenicals, a pre-reduction step (e.g., with L-cysteine) or generation under strongly acidic conditions (pH 1) is required to convert pentavalent forms to trivalent ones before hydride generation. nih.gov
HG-AAS/AFS has been widely applied to the analysis of DMA(III) in various biological samples, including urine, cell lysates, and tissues. nih.govacs.orgunc.edu The technique has proven to be robust for quantifying unstable trivalent metabolites directly from complex matrices, often without requiring extensive sample extraction, which minimizes the risk of oxidative conversion of DMA(III) to DMA(V). nih.govunc.edu The detection limits are excellent, often in the sub-µg/L or ng/g range. nih.govunc.edunih.govnih.gov For example, one HG-AFS method reported a detection limit of 0.09 μg L⁻¹ for dimethylarsinic acid. nih.gov Another study using HG-CT-AAS (cryotrapping) to analyze mouse liver tissue reported detection limits below 6 ng As/g of tissue. unc.edu An optimized HG-AAS method reported detection limits ranging from 0.14 ng As to 0.40 ng As for various species. rsc.org
Despite its advantages, the stability of the arsenic species during storage remains a critical consideration. rsc.orgresearchgate.net Studies have shown that DMA(III) is particularly unstable, with complete oxidation to DMA(V) occurring within a day in urine samples, even when stored at 4°C or -20°C. rsc.orgresearchgate.net This highlights the necessity for immediate analysis or the development of effective preservation methods. rsc.org
Table 3: Detection Limits of Selected HG-AAS/AFS Methods for Arsenic Speciation
| Technique | Species | Detection Limit | Matrix | Reference |
|---|---|---|---|---|
| HG-AFS | DMA | 0.09 µg/L | Water | nih.gov |
| HG-AFS | DMA | 1.5 ng/g | Vegetables | nih.gov |
| HG-CT-AAS | MAs(III), DMAs(III) | < 6 ng As/g | Mouse Liver | unc.edu |
| HG-AAS | iAs(V), DMAs(III), etc. | 0.14 - 0.40 ng As | Aqueous standards | rsc.org |
| HPLC-HG-AFS | DMA | 0.9 µg/L | Wastewater | nih.govresearchgate.net |
| HPLC-HG-AFS | DMA | 1.00 ng/mL | Dog Plasma | nih.gov |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. For arsenic species like this compound, derivatization is employed to enhance volatility for gas chromatography (GC) or to improve ionization efficiency for electrospray ionization mass spectrometry (ESI-MS). ualberta.canih.gov
Thiol Derivatization Approaches
Thiol derivatization is a particularly effective strategy for the analysis of trivalent arsenicals, including DMA(III). ualberta.ca This approach leverages the high affinity of trivalent arsenic for sulfhydryl (-SH) groups found in thiol-containing reagents. ualberta.cauky.edu The reaction between DMA(III) and a thiol reagent forms a stable arsenic-sulfur bond, resulting in a derivative that is more amenable to analysis.
Several thiol-containing reagents have been utilized for this purpose. For instance, thioglycolic acid methyl ester has been used to derivatize DMA(V) and MMA(V) from urine samples, creating volatile products suitable for subsequent analysis by gas chromatography/mass spectrometry (GC/MS). nih.govnih.gov While this study focused on the pentavalent forms, the principle applies to improving GC analysis of arsenicals.
For techniques like ESI-MS, where DMA(III) is not easily ionized, derivatization with a dithiol such as dimercaptosuccinic acid (DMSA) has been shown to be highly effective. ualberta.caresearchgate.net The DMSA molecule introduces carboxyl groups, which are readily deprotonated, making the resulting DMA(III)-DMSA complex negatively charged and easily detectable by ESI-MS in negative ion mode. ualberta.caresearchgate.net This strategy allows for the sensitive detection and quantification of DMA(III) in various sample types, including water, urine, and plasma. ualberta.ca
Table 4: Thiol Reagents Used for Derivatization of Arsenic Species
| Thiol Reagent | Target Arsenical(s) | Analytical Technique | Purpose of Derivatization | Reference |
|---|---|---|---|---|
| Thioglycolic acid methyl ester | DMA(V), MMA(V) | GC | Increase volatility | nih.gov |
| Thioglycol methylate | DMA, MMA | GC/MS | Increase volatility | nih.gov |
| Dimercaptosuccinic acid (DMSA) | As(III), MMA(III), DMA(III) | HPLC-ESI-MS/MS | Improve ionizability for ESI-MS | ualberta.caresearchgate.net |
| L-cysteine | As(V), MMA(V), DMA(V) | HG-AAS | Pre-reduction of As(V) to As(III) for hydride generation | nih.govscispace.com |
Mechanisms of Biological Interaction of Dimethylarsinous Acid
Intracellular Fate and Distribution in Biological Systems
The journey of dimethylarsinous acid within a biological system begins with its transport across the cell membrane, followed by its distribution and potential retention in various intracellular compartments.
The entry of arsenicals into cells is a critical determinant of their biological impact. Trivalent arsenic species, including this compound (DMA(III)), are known to be transported across cellular membranes. Studies suggest that DMA(III) is the most membrane-permeable among various trivalent and pentavalent arsenic compounds. oup.com Its transport is facilitated, at least in part, by specific membrane channels.
Aquaglyceroporins, a subfamily of aquaporins that transport small, uncharged solutes like glycerol, play a significant role in the uptake of trivalent arsenicals. nih.gov Specifically, mammalian aquaglyceroporins AQP7 and AQP9 have been identified as conduits for arsenite. nih.govfrontiersin.org While the yeast aquaglyceroporin Fps1p facilitates the uptake of inorganic arsenite but not its methylated counterparts, mammalian AQP9 is capable of transporting both. nih.gov Research indicates that DMA(III) is likely transported via a transcellular pathway, which may involve energy-dependent processes. researchgate.net
Cellular Transporters Implicated in Arsenical Uptake
| Transporter | Arsenical Substrate(s) | Cell/Organism Studied | Reference |
|---|---|---|---|
| Aquaglyceroporin 9 (AQP9) | Arsenite (As(III)), Monomethylarsonous acid (MMA(III)) | Rat, Human | nih.govfrontiersin.org |
| Aquaglyceroporin 7 (AQP7) | Arsenite (As(III)), Monomethylarsonous acid (MMA(III)) | Mouse | nih.govfrontiersin.org |
| GlpF | Arsenite (As(III)) | E. coli | nih.govnih.gov |
| Fps1p | Arsenite (As(III)) | S. cerevisiae | nih.gov |
Once inside the cell, this compound does not distribute uniformly. A portion of DMA(III) has been observed to bind to the cell membrane. oup.com A significant finding is the preferential binding and retention of DMA(III) within red blood cells, specifically to hemoglobin. researchgate.netnih.gov Molecular docking studies and experimental analysis have revealed a highly specific interaction where DMA(III) binds to the cysteine-13 residue of the alpha chain of rat hemoglobin. nih.gov This specificity is attributed to the unique spatial structure of the pocket surrounding this particular cysteine residue, which is not present around other cysteine residues in the hemoglobin molecule. nih.gov
Furthermore, exposure to arsenicals, including DMA(III), can lead to the formation of inclusions within cellular organelles. In wild-type mice, DMA(III) exposure has been shown to induce the formation of intramitochondrial urothelial inclusions. oup.com This sequestration within mitochondria may represent a protective mechanism or a site of toxic action. oup.com The release of apoptotic cytochrome C from mitochondria has been linked to DMA(III) through its interaction with the voltage-dependent anion channel, suggesting a direct impact on mitochondrial function. nih.gov
Interaction with Biomolecules
The high reactivity of trivalent arsenicals like DMA(III) underlies their ability to interact with and modify the function of critical biomolecules, including nucleic acids and proteins.
Direct binding of this compound to nucleic acids is not the primary mechanism of its genotoxic effects. Instead, the interaction is often mediated by reactive species generated from DMA(III). Research suggests that DMA(III) reacts with molecular oxygen to produce dimethylated arsenic peroxide. nih.gov This peroxide species is believed to be the principal agent responsible for inducing DNA damage, specifically the formation of cis-thymine glycol, a type of oxidative DNA lesion. nih.gov This pathway is distinct from the generation of more common reactive oxygen species (ROS) like superoxide (B77818) or hydroxyl radicals. nih.gov
While direct interaction studies for DMA(III) are limited, studies on arsenic trioxide (As₂O₃) show that it can bind to the G-C, A-T, and A-U base pairs of DNA and RNA without majorly altering the backbone structure. researchgate.net However, the genotoxicity of DMA(III) appears to be primarily driven by its reactive metabolites. nih.gov
A well-established mechanism of action for trivalent arsenicals, including DMA(III), is their high affinity for sulfhydryl (-SH) groups. nih.govacs.org This allows them to bind readily to the reduced cysteine residues present in many proteins and enzymes. nih.govacs.org This binding can alter the protein's conformation, leading to a loss of function and disruption of its interactions with other proteins or DNA. nih.gov
A key target of DMA(III) is the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical mitochondrial enzyme system. nih.govacs.org Studies have shown that trivalent arsenic species, including DMA(III), can directly bind to the reduced lipoic acid moiety of the PDH complex, thereby inhibiting its activity. nih.govacs.org This inhibition can block the citric acid cycle and severely impair cellular energy production. acs.org As previously mentioned, DMA(III) also shows a specific and high-affinity binding to cysteine residues in certain proteins, such as hemoglobin. nih.gov Additionally, trivalent arsenicals serve as substrates for the enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT), where methylation occurs on the enzyme itself. plos.org
Key Protein and Enzyme Targets of this compound (DMA(III))
| Target Molecule | Nature of Interaction | Functional Consequence | Reference |
|---|---|---|---|
| Proteins (general) | Binding to cysteine sulfhydryl groups | Altered protein conformation and function | nih.govacs.org |
| Pyruvate Dehydrogenase (PDH) Complex | Direct binding to lipoic acid moiety | Inhibition of enzyme activity, disruption of citric acid cycle | nih.govacs.org |
| Rat Hemoglobin | Specific binding to Cysteine-13 of the alpha chain | Intracellular retention and sequestration | nih.gov |
| Arsenic (+3 oxidation state) methyltransferase (AS3MT) | Substrate binding to cysteine residues | Enzymatic methylation to form subsequent metabolites | plos.org |
| Voltage-dependent anion channel (VDAC) | Interaction leading to cytochrome C release | Induction of apoptosis | nih.gov |
The role of this compound in generating oxidative stress is multifaceted. As noted, DMA(III) can react with molecular oxygen to form dimethylated arsenic peroxide, which in turn damages DNA. nih.gov This specific reaction is considered a key pathway for its toxicity and is distinguished from the production of common ROS like superoxide (O₂⁻) or hydrogen peroxide (H₂O₂). nih.gov
However, further metabolic reduction of DMA(III) can lead to the formation of unstable and highly reactive free radical species. These include the dimethylarsenic radical ((CH₃)₂As•) and the dimethylarsenic peroxy radical ((CH₃)₂AsOO•). nih.gov These radicals are potent initiators of oxidative damage to cellular components. The generation of ROS, whether through peroxide intermediates or arsenic-centered radicals, can disrupt the cellular redox balance, leading to oxidative stress. nih.gov This state of oxidative stress can activate various signaling pathways, such as those involving MAPKs and NF-κB, which regulate cellular processes like proliferation and apoptosis. nih.gov
Role in Arsenic Biotransformation Pathways (Mechanistic Aspects in Non-Human Organisms)
This compound (DMA(III)) is a critical, highly reactive intermediate in the biotransformation of inorganic arsenic within various non-human organisms. nih.gov Historically, the methylation of arsenic was considered a detoxification process because the resulting pentavalent methylated arsenicals are less toxic and more readily excreted. frontiersin.orgnih.gov However, the formation of trivalent methylated intermediates like DMA(III) has shifted this perspective, revealing that arsenic metabolism is a complex process of both detoxification and bioactivation. nih.govoncotarget.comresearchgate.net
The biotransformation of arsenic generally follows a pathway of alternating reduction and oxidative methylation. acs.org Inorganic arsenic (iAs), upon entering an organism, is subject to metabolic processes that convert it into various organic forms. clu-in.org In mammals, this primarily occurs in the liver. wikipedia.org The process involves the reduction of pentavalent arsenic (As(V)) to trivalent arsenic (As(III)), followed by the addition of a methyl group. acs.orgmdpi.com This cycle continues, producing monomethylated and then dimethylated species. acs.org DMA(III) emerges as a key metabolite in this pathway. researchgate.net
Studies in various animal models, including mice, rats, and hamsters, have demonstrated the presence and significance of DMA(III) in arsenic metabolism. nih.govnih.gov The uptake and retention of dimethylated arsenic show species-specific differences. nih.gov For instance, while dimethylarsinic acid (DMA(V)) is taken up slowly or not at all by red blood cells (RBCs) across several species, DMA(III) is taken up efficiently, with rates varying among rats, hamsters, and humans. nih.gov This uptake is linked to the formation of complexes with intracellular components like proteins, influenced by the presence of glutathione (B108866) (GSH). nih.gov
The anaerobic microflora of the gastrointestinal tract also plays a substantial role in arsenic biotransformation. In vitro studies using mouse cecal contents have shown that DMA(V) can be converted to various other arsenicals, including thiolated species. This suggests that DMA(V) can be reduced to DMA(III), which is then a substrate for further methylation or other transformations mediated by gut microbiota. This pre-systemic metabolism can significantly modify the arsenic species that are ultimately absorbed by the organism.
Linkage to Arsenic Methylation Cycle
The formation of this compound is intrinsically linked to the arsenic methylation cycle, a process catalyzed by enzymes such as arsenic (+3 oxidation state) methyltransferase (AS3MT) in mammals and its ortholog ArsM in microbes. frontiersin.orgnih.govwikipedia.org This cycle involves a series of sequential reduction and oxidative methylation steps. nih.govacs.org
The widely accepted "Challenger pathway" outlines this process, starting with the reduction of inorganic arsenate (iAs(V)) to arsenite (iAs(III)). nih.govacs.orgmdpi.com The first methylation step, catalyzed by AS3MT, involves the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to iAs(III), producing monomethylarsonic acid (MMA(V)). nih.govacs.org This pentavalent methylated arsenical is then reduced to the more toxic monomethylarsonous acid (MMA(III)). nih.govnih.gov
The cycle continues with a second oxidative methylation, where AS3MT catalyzes the addition of another methyl group to MMA(III), forming dimethylarsinic acid (DMA(V)). sysrevpharm.org Subsequently, DMA(V) is reduced to this compound (DMA(III)). acs.orgnih.gov This final reduction step yields the highly reactive DMA(III), which can then be further methylated to the less toxic trimethylarsine (B50810) oxide (TMAO) or can exert toxic effects. researchgate.netnih.gov
The following table summarizes the key steps in the arsenic methylation cycle leading to the formation of DMA(III):
| Step | Substrate | Enzyme/Cofactor | Product | Oxidation State Change |
| 1 | Inorganic Arsenate (iAs(V)) | Reductase (e.g., involving GSH) | Arsenite (iAs(III)) | As(V) → As(III) |
| 2 | Arsenite (iAs(III)) | AS3MT / SAM | Monomethylarsonic Acid (MMA(V)) | As(III) → As(V) |
| 3 | Monomethylarsonic Acid (MMA(V)) | Reductase (e.g., involving GSH) | Monomethylarsonous Acid (MMA(III)) | As(V) → As(III) |
| 4 | Monomethylarsonous Acid (MMA(III)) | AS3MT / SAM | Dimethylarsinic Acid (DMA(V)) | As(III) → As(V) |
| 5 | Dimethylarsinic Acid (DMA(V)) | Reductase | This compound (DMA(III)) | As(V) → As(III) |
Data sourced from multiple studies. nih.govacs.orgnih.govsysrevpharm.org
Glutathione (GSH) is essential for the reduction steps that convert pentavalent arsenicals to their trivalent forms, which are the substrates for the methyltransferase enzyme. nih.gov The enzyme AS3MT itself requires thiol groups from cysteine residues to bind the trivalent arsenic species for methylation to occur. nih.govacs.org Therefore, the cellular redox environment and the availability of cofactors like SAM and GSH are critical determinants of the rate and extent of arsenic methylation and, consequently, the production of DMA(III). nih.gov
Interconversion with Other Methylated Arsenicals
This compound (DMA(III)) is a dynamic intermediate that can be interconverted with other methylated arsenicals through several metabolic reactions. acs.orgscispace.com These transformations determine its fate, influencing whether it is further detoxified or contributes to toxicity.
One primary conversion is the oxidation of DMA(III) back to dimethylarsinic acid (DMA(V)). nih.gov This reaction can occur non-enzymatically in the presence of oxygen, as DMA(III) is unstable in aerobic environments. frontiersin.org In some animal species, DMA(III) taken up by red blood cells is effluxed after being oxidized to DMA(V). nih.gov
Another key pathway is the further methylation of DMA(III). The enzyme AS3MT can catalyze the addition of a third methyl group to DMA(III), resulting in the formation of trimethylarsine oxide (TMAO), a pentavalent and generally less toxic compound. researchgate.netnih.gov Studies in mice and hamsters have shown that after administration of DMA, a percentage is excreted as TMAO, indicating this conversion pathway. nih.gov
Thiolation represents another important conversion pathway, particularly within the anaerobic environment of the gut. DMA(V) can be converted to dimethylthioarsinic acid. researchgate.net It is postulated that this may occur via the reduction of DMA(V) to DMA(III), which then reacts with hydrogen sulfide (B99878) produced by gut bacteria. researchgate.net
The following table outlines the principal interconversions involving DMA(III):
| Starting Compound | Conversion Process | Resulting Compound(s) | Biological Context |
| This compound (DMA(III)) | Oxidation | Dimethylarsinic Acid (DMA(V)) | Spontaneous in aerobic conditions; Efflux from red blood cells. frontiersin.orgnih.gov |
| This compound (DMA(III)) | Methylation | Trimethylarsine Oxide (TMAO) | Enzymatic (AS3MT); Detoxification pathway. researchgate.netnih.gov |
| Dimethylarsinic Acid (DMA(V)) | Reduction | This compound (DMA(III)) | Enzymatic (Reductases); Key step in the methylation cycle. acs.orgnih.gov |
| Dimethylarsinic Acid (DMA(V)) | Thiolation (potentially via DMA(III)) | Dimethylthioarsinic Acid | Gut microflora activity. researchgate.net |
Table compiled from various research findings.
Research Gaps and Future Directions in Dimethylarsinous Acid Studies
Development of Advanced Analytical Techniques for Trace Speciation
The accurate determination of dimethylarsinous acid (DMA(III)) and other arsenic species at trace levels is critical for understanding their roles in biological and environmental systems. However, the analysis of DMA(III) is challenging due to its instability and the presence of various other arsenic compounds in complex matrices. nih.govnih.gov Conventional analytical methods are often labor-intensive and prone to interferences. researchgate.netnih.gov
Hyphenated techniques, which couple separation methods with sensitive detectors, have emerged as powerful tools for arsenic speciation. nih.govmdpi.com These techniques offer low detection limits, high precision, and reduced interference. researchgate.netmdpi.com Commonly used hyphenated methods include high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or electrospray ionization mass spectrometry (ESI-MS). nih.govnih.gov These methods allow for the separation and quantification of various arsenic species, including DMA(III). nih.govacs.org
Despite these advancements, there are still challenges in the simultaneous separation of all relevant trivalent and pentavalent arsenic species. nih.gov For instance, some methods struggle to resolve DMA(III) from its pentavalent counterpart, dimethylarsinic acid (DMA(V)), and their glutathione (B108866) complexes. nih.gov The development of new chromatographic columns and mobile phases is crucial to improve the resolution and accuracy of these separations. nih.gov
Table 1: Advanced Analytical Techniques for this compound Speciation
| Technique | Description | Advantages | Challenges |
| HPLC-ICP-MS | High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry. nih.gov | High sensitivity, low detection limits, and elemental specificity. mdpi.com | Potential for chromatographic artifacts and co-elution of similar species. nih.gov |
| HPLC-ESI-MS | High-performance liquid chromatography coupled with electrospray ionization mass spectrometry. nih.gov | Provides molecular identification of arsenic species. nih.gov | Trivalent arsenicals can be easily oxidized in the electrospray stage. nih.gov |
| Ion Chromatography (IC)-ICP-MS | Ion chromatography coupled with inductively coupled plasma mass spectrometry. nih.gov | Effective for separating ionic arsenic species. nih.gov | May require specific columns and mobile phases for optimal separation. |
| µLC-ICP-MS | Micro liquid chromatography coupled to inductively coupled plasma mass spectrometry. | Used for the identification of unexpected arsenic species in biological samples. mdpi.com | Identification can be challenging due to a lack of available standards and knowledge of arsenic processes. mdpi.com |
Enhanced Stability and Preservation Methodologies
The instability of DMA(III) poses a significant challenge for accurate analysis, as it can be easily oxidized to DMA(V) during sample collection, storage, and preparation. researchgate.net The rate of this oxidation is pH-dependent, highlighting the importance of controlling this parameter. researchgate.net
Several preservation methods have been investigated to maintain the integrity of arsenic species in samples. Refrigeration and freezing are commonly used and have been shown to be effective for storing urine samples. nih.gov The addition of preservatives like ethylenediaminetetraacetic acid (EDTA) can help stabilize arsenic species, particularly in water samples with high iron content. usgs.govscielo.org.za However, the effectiveness of these methods can vary depending on the sample matrix. usgs.gov For instance, in samples with high sulfide (B99878) concentrations, different pretreatment methods may be necessary to preserve thioarsenic species. scielo.org.za
Studies have shown that drying and storing environmental samples can significantly alter arsenic speciation. tandfonline.com Therefore, it is often recommended to analyze fresh, wet samples whenever possible to obtain results that more accurately reflect the original state of the sample. tandfonline.com The development of robust and universally applicable preservation techniques remains a key research area to ensure the reliability of DMA(III) measurements.
Elucidation of Specific Enzymatic Systems Beyond AS3MT
The primary enzyme responsible for the methylation of inorganic arsenic in humans is arsenic (+3 oxidation state) methyltransferase (AS3MT). oncotarget.comsysrevpharm.org This enzyme catalyzes the conversion of inorganic arsenic to methylated metabolites, including monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). sysrevpharm.org The process involves alternating steps of reduction and oxidative methylation.
However, the biotransformation of arsenic is a complex process, and other enzymatic systems are also involved. Glutathione S-transferases (GSTs), particularly GST Omega 1 (GSTO1), have been implicated in arsenic metabolism. semanticscholar.orgresearchgate.net GSTs may facilitate the reduction of pentavalent arsenic species and the detoxification of arsenic compounds through conjugation with glutathione (GSH). semanticscholar.orgresearchgate.net Polymorphisms in both AS3MT and GST genes can influence an individual's capacity to metabolize arsenic. semanticscholar.org
While AS3MT is central to the methylation pathway, the reduction of DMA(V) back to the more toxic DMA(III) is also a critical step. acs.org Studies in rats have shown that this reduction is a GSH-dependent enzymatic process, but the specific enzyme responsible has not been definitively identified. acs.org Research suggests that the reducing enzyme is larger than 100 kDa and is not GSTO1. acs.org Further investigation is needed to identify and characterize the enzymes responsible for the reduction of pentavalent arsenicals.
Comprehensive Understanding of Environmental Transport and Bioavailability under Varied Conditions
This compound is a key intermediate in the environmental cycling of arsenic. clu-in.org Its transport and bioavailability are influenced by a variety of environmental factors, including pH, redox potential, and the presence of other substances like iron and sulfide. scielo.org.za
Under anaerobic conditions, DMA(V) can be demethylated to produce inorganic arsenic species, including the more mobile and toxic trivalent forms. clu-in.org The biotransformation of DMA(V) in aerobic environments can lead to the formation of MMA(V), inorganic As(V), and volatile arsines. clu-in.org Microorganisms play a crucial role in both the methylation and demethylation of arsenic compounds in the environment. clu-in.org
The bioavailability of DMA(III) and other arsenic species is a critical factor in determining their potential for uptake by organisms and subsequent toxicity. Studies using in vitro models, such as the Caco-2 cell line, have been employed to assess the intestinal absorption of trivalent arsenic species. nih.gov These studies have shown that the transport of DMA(III) across the intestinal barrier is greater than that of inorganic arsenite (As(III)). nih.gov The presence of substances like glutathione and green tea extract can significantly alter the transport of As(III). nih.gov
Further research is needed to fully understand how different environmental conditions, such as soil type, water chemistry, and microbial community composition, affect the transport, transformation, and bioavailability of this compound. nih.gov This knowledge is essential for developing effective strategies to remediate arsenic-contaminated sites.
Detailed Molecular Mechanisms of Biomacromolecular Interactions
Trivalent arsenicals, including this compound, have a high affinity for sulfhydryl groups in proteins. nih.govacs.org This interaction is a key mechanism underlying their toxicity. The binding of DMA(III) to cysteine residues in proteins can alter the protein's conformation and function, leading to a cascade of cellular effects. nih.gov
One significant consequence of this interaction is the inhibition of DNA repair enzymes. nih.govacs.org DMA(III) has been shown to inhibit the activity of proteins like poly(ADP-ribose) polymerase-1 (PARP-1) and xeroderma pigmentosum group A protein (XPA), both of which contain zinc finger domains crucial for their function. nih.govacs.org The interaction of DMA(III) with these proteins can lead to the release of zinc, disrupting their structure and impairing their ability to repair damaged DNA. acs.org
Studies have also investigated the specific binding sites of DMA(III) on proteins. For example, research on rat hemoglobin has identified cysteine-13 in the alpha chain as a specific binding site for DMA(III). nih.gov The spatial structure of the amino acids surrounding this particular cysteine residue appears to facilitate the binding of DMA(III). nih.gov
Understanding the detailed molecular mechanisms of how DMA(III) interacts with various biomacromolecules is crucial for elucidating its toxic effects. Future research should focus on identifying other protein targets of DMA(III) and characterizing the functional consequences of these interactions.
Integration of Multi-Omics Approaches in Mechanistic Studies
The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a powerful and holistic approach to investigating the complex biological responses to this compound exposure. semanticscholar.orgfrontiersin.org Integrating these different omics datasets can offer a more comprehensive understanding of the molecular mechanisms underlying arsenic-induced toxicity. semanticscholar.orgnih.gov
For instance, an integrated approach combining metabolomics and transcriptomics has been used to study arsenic-induced injury in human renal cells. nih.govnih.gov This research identified significant alterations in metabolic pathways, such as purine (B94841) and lipid metabolism, and changes in gene expression related to cell adhesion and extracellular matrix interactions. nih.govnih.gov
Similarly, multi-omics studies have been applied to investigate arsenic-induced malignant transformation in human keratinocytes. semanticscholar.org These studies have identified changes in microRNA expression, protein levels, and metabolite profiles, providing insights into the molecular events that occur during the initial stages of arsenic-induced carcinogenesis. semanticscholar.org Several proteins associated with oxidative stress and carcinogenesis were identified, including heat shock protein beta-1 (HSPB1) and peroxiredoxin-2 (PRDX2). semanticscholar.org
The integration of multi-omics data allows for the construction of comprehensive biological networks and pathways that are perturbed by DMA(III) exposure. frontiersin.org This approach can help to identify key molecular regulators and signaling pathways that are central to the toxic effects of this compound. frontiersin.org Future studies should continue to leverage these powerful technologies to unravel the intricate mechanisms of action of this important arsenic metabolite.
Q & A
Q. What are the established methods for synthesizing dimethylarsinous acid (DMAIII) in laboratory settings?
DMAIII is synthesized via hydrolysis of dimethyliodoarsine [(CH₃)₂AsI], which is prepared by reducing cacodylic acid [(CH₃)₂AsOOH] using established protocols. The purity of the final product is validated via GC/MS to confirm the absence of residual intermediates or contaminants . Key steps include:
- Reduction of cacodylic acid to generate dimethyliodoarsine.
- Hydrolysis in a controlled aqueous environment (e.g., phosphate-buffered saline, pH 7.4) to yield DMAIII.
- Rigorous purification and characterization using spectroscopic techniques.
Q. What analytical techniques are recommended for detecting and quantifying DMAIII in biological matrices?
DMAIII’s instability in aerobic conditions necessitates rapid analysis. Common methods include:
- Electron Paramagnetic Resonance (EPR) : Used to study reactive oxygen species (ROS) generation in the presence of spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide) .
- HPLC coupled with ICP-MS : Provides speciation analysis to distinguish DMAIII from other arsenic metabolites (e.g., MMAIII, DMAV) .
- Stabilization protocols : Immediate sample acidification or freezing to prevent oxidation during storage .
Q. How does DMAIII compare to other trivalent arsenic species (e.g., MMAIII) in terms of cytotoxicity and genotoxicity?
DMAIII exhibits higher cytotoxicity than pentavalent arsenic species (e.g., DMAV) due to its reactivity with cellular thiols and DNA. Studies using human bladder cells and in vitro models (e.g., Caco-2/HT29-MTX cocultures) show DMAIII induces DNA strand breaks and apoptosis at lower concentrations compared to MMAIII . Mechanisms include:
- Direct binding to cysteine residues in proteins, disrupting enzymatic activity .
- Generation of ROS via Fenton-like reactions, leading to oxidative DNA damage .
Advanced Research Questions
Q. What experimental design considerations are critical for studying DMAIII’s metabolic pathways in mammalian systems?
Key factors include:
- Model selection : Use of primary hepatocytes or in vitro systems (e.g., Caco-2 cells) to mimic human metabolism, as methylation efficiency varies across species .
- Dose relevance : Employing physiologically relevant concentrations (nM–µM range) to avoid artifacts from supra-physiological doses .
- Temporal sampling : Frequent time-point sampling to capture transient intermediates (e.g., MMAIII) and oxidation products .
- Controls : Inclusion of arsenic-free controls and inhibitors of methylation enzymes (e.g., SAM-dependent methyltransferases) to validate pathways .
Q. How can conflicting data on arsenic methylation as a detoxification vs. toxification pathway be resolved?
Contradictions arise from differences in experimental models, arsenic speciation, and endpoint assays. Methodological strategies include:
- Speciation-specific toxicity assays : Isolating individual metabolites (e.g., DMAIII vs. DMAV) to assess their distinct effects .
- Multi-omics integration : Combining transcriptomics (e.g., Nrf2 pathway activation) with metabolomics to map methylation’s role in cellular stress responses .
- In vivo-in vitro correlation : Validating cell-based findings in whole-animal models with arsenic-exposed populations to contextualize detoxification thresholds .
Q. What are the challenges in reproducing DMAIII-related oxidative stress results across laboratories?
Reproducibility issues stem from:
- Instability of DMAIII : Rapid oxidation to DMAV under aerobic conditions requires strict anaerobic handling .
- Matrix effects : Biological fluids (e.g., serum) may quench ROS or alter arsenic speciation, necessitating matrix-matched controls .
- Instrument calibration : Regular standardization of EPR and HPLC-ICP-MS systems to ensure sensitivity and specificity .
Q. How can researchers address gaps in understanding DMAIII’s role in epigenetic modifications?
Emerging approaches include:
- Chromatin immunoprecipitation (ChIP) : To assess DMAIII-induced histone methylation/demethylation changes .
- DNA methylome profiling : Using bisulfite sequencing or Methylated DNA Immunoprecipitation (MeDIP) to map global methylation patterns post-exposure .
- CRISPR-based models : Knocking out putative epigenetic regulators (e.g., DNMTs) to isolate DMAIII-specific effects .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze contradictory results in DMAIII’s dose-response relationships?
- Non-linear modeling : Apply Hill or biphasic models to capture hormetic effects (low-dose stimulation vs. high-dose inhibition) .
- Meta-analysis : Aggregate datasets from published studies to identify consensus thresholds for toxicity .
- Error source auditing : Evaluate variability in arsenic speciation, cell passage number, and culture conditions across experiments .
Q. What statistical frameworks are suitable for multi-omics data integration in DMAIII studies?
- Pathway enrichment analysis : Tools like GSEA or DAVID to link transcriptomic changes to metabolic pathways .
- Network pharmacology : Construct interaction networks linking DMAIII targets (e.g., glutathione reductase) to phenotypic outcomes .
- Machine learning : Train classifiers to predict toxicity outcomes based on metabolite profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
